molecular formula C17H12ClN5O3 B11674510 N'-(4-Chloro-3-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide

N'-(4-Chloro-3-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B11674510
M. Wt: 369.8 g/mol
InChI Key: PKDHCHCNYIACRA-VXLYETTFSA-N
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Description

N’-(4-Chloro-3-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a benzylidene group attached to a pyrazole ring, which is further substituted with a chloro and nitro group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Chloro-3-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and 3-phenyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Chloro-3-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chloro group could result in various substituted derivatives.

Scientific Research Applications

N’-(4-Chloro-3-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(4-Chloro-3-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the associated biological pathway. The exact molecular targets and pathways involved depend on the specific application and context of the study .

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-Chloro-3-nitrobenzylidene)acetohydrazide
  • N’-(4-Chloro-3-nitrobenzylidene)-4-hydroxybenzohydrazide
  • N’-(4-Chloro-3-nitrobenzylidene)-2,4-dihydroxybenzohydrazide

Uniqueness

N’-(4-Chloro-3-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties. This makes it different from other similar compounds that may lack the pyrazole ring or have different substituents, leading to variations in their chemical reactivity and biological activity .

Properties

Molecular Formula

C17H12ClN5O3

Molecular Weight

369.8 g/mol

IUPAC Name

N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H12ClN5O3/c18-13-7-6-11(8-16(13)23(25)26)10-19-22-17(24)15-9-14(20-21-15)12-4-2-1-3-5-12/h1-10H,(H,20,21)(H,22,24)/b19-10+

InChI Key

PKDHCHCNYIACRA-VXLYETTFSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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